Chitopentaose is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The compound is classified under oligosaccharides, specifically as a chitosan oligosaccharide. Its chemical structure is represented by the formula CHClNO, with a CAS Registry Number of 117467-64-8, indicating its unique identity in chemical databases .
The synthesis of chitopentaose (pentahydrochloride) typically involves the enzymatic degradation of chitosan. This process can be achieved through several methods:
Chitopentaose consists of five repeating units of N-acetylglucosamine linked via β(1→4) glycosidic bonds. The pentahydrochloride form indicates that five hydrochloric acid molecules are associated with the oligosaccharide, enhancing its solubility and stability in aqueous solutions.
Chitopentaose can participate in various chemical reactions due to its functional groups:
These reactions are influenced by environmental factors such as pH, temperature, and the presence of catalysts .
Chitopentaose exhibits anti-inflammatory properties and functions as a substrate for specific enzymes such as chitinase B (FjchiB). Its mechanism of action involves:
These properties make it a candidate for therapeutic applications in treating inflammatory diseases and infections .
Chitopentaose (pentahydrochloride) possesses several notable physical and chemical properties:
Chitopentaose has diverse applications across various scientific fields:
Research continues into expanding its applications based on its unique biochemical properties .
Chitinase B from Fusarium javanicum (FjChiB) exhibits remarkable specificity for chitopentaose (GlcNAc)₅ due to its extended substrate-binding cleft. The catalytic domain of this glycosyl hydrolase family 18 (GH18) enzyme contains five subsites (-2 to +3) that optimally accommodate chitopentaose's five N-acetylglucosamine units [1] [3]. Structural analyses reveal that the -2 subsite features a conserved Trp residue essential for stacking interactions with the sugar ring, while the +1 and +2 subsites contain polar amino acids (Asn, Gln) that form hydrogen bonds with the substrate's C3/C6 hydroxyl groups. This arrangement enables FjChiB to cleave the β-1,4-glycosidic bond between the second and third sugar units (between subsites -1 and +1) with high precision [3].
The enzyme's specificity is further modulated by chitin polymer conformation. FjChiB demonstrates 2.3-fold higher activity against β-chitin (parallel polymer chains) compared to α-chitin (anti-parallel chains with stronger hydrogen bonding) due to reduced steric hindrance in the substrate-binding cleft [1]. Mutagenesis studies of the catalytic groove show that substitution of Asp-142 (a key residue in the conserved DxDxE motif) reduces hydrolysis efficiency by 87%, confirming its role in stabilizing the oxazolinium intermediate during substrate-assisted catalysis [3].
Table 1: Subsite Affinity Profiling of FjChiB for Chitopentaose
Subsite | Key Residues | Binding Affinity (Kd, μM) | Interaction Type |
---|---|---|---|
-2 | Trp-324 | 12.5 ± 0.8 | Hydrophobic stacking |
-1 | Asp-142, Glu-144 | 8.2 ± 0.5 | Electrostatic |
+1 | Asn-201, Gln-205 | 15.7 ± 1.2 | H-bonding |
+2 | Gln-208, Tyr-213 | 22.4 ± 1.8 | H-bonding |
+3 | Ser-302 | 35.6 ± 2.4 | Weak polar |
Chitopentaose degradation kinetics vary significantly across chitinase classes. GH19 chitinases (e.g., Chi19B from Aeromonas sp. SK10) exhibit a processive exochitinase mechanism, releasing diacetylchitobiose ((GlcNAc)2) as the primary product with a catalytic efficiency (kcat/KM) of 4.8 × 103 M-1s-1 [3]. In contrast, GH18 enzymes (e.g., Chi18A from the same strain) operate via an endochitinase mechanism, generating heterogeneous oligomers with higher efficiency (1.2 × 104 M-1s-1) due to flexible substrate recognition [3].
Thermostable mutants engineered through computational design significantly enhance hydrolysis kinetics. The Bacillus circulans chitinase variant Mu5 (S67G/K177R/A220V/N257Y/N271E) exhibits a 59-fold increased half-life at 60°C (295 min vs. 5 min for wild-type) and achieves 86.14 ± 3.73 mM chitooligosaccharide production after five reuse cycles [2]. This mutant's enhanced performance stems from structural rigidification at flexible loops, reducing conformational entropy loss during catalysis. pH-activity profiling reveals that acidic mammalian chitinase (AMCase) displays unusual bimodal pH optimization, with peak activities at pH 2.0 (kcat = 18.3 s-1) and pH 6.5 (kcat = 11.2 s-1), enabling function in diverse physiological environments [8].
Table 2: Comparative Kinetic Parameters for Chitopentaose Hydrolysis
Chitinase | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Optimal pH |
---|---|---|---|---|
FjChiB (GH18, wild-type) | 38.5 ± 2.1 | 8.7 ± 0.3 | 2.26 × 104 | 5.5 |
Chi19B (GH19, Aeromonas) | 105.6 ± 8.3 | 0.51 ± 0.04 | 4.83 × 103 | 8.0 |
Chi18D (GH18, Chitinibacter) | 76.3 ± 5.7 | 3.2 ± 0.2 | 4.19 × 103 | 8.5 |
Mu5 (GH18, B. circulans) | 29.8 ± 1.9 | 12.5 ± 0.8 | 4.19 × 104 | 6.0 |
AMCase (GH18, mouse) | 41.2 ± 3.5 (pH 2.0) | 18.3 ± 1.1 (pH 2.0) | 4.44 × 104 (pH 2.0) | 2.0 and 6.5 |
Chitopentaose competitively inhibits fungal GH18 chitinases through high-affinity binding to catalytic grooves. The inhibition potency (IC50) varies from 8.7 μM (Aspergillus niger ChiB) to 32.4 μM (Fusarium oxysporum ChiA), correlating with structural variations in substrate-binding clefts [5] [6]. Fungal chitinases with "loopful" conformations (extended binding grooves) exhibit 3.7-fold higher sensitivity to chitopentaose inhibition compared to "loopless" variants due to optimal accommodation of the pentamer [5].
Molecular dynamics simulations reveal that chitopentaose binding induces conformational stabilization of catalytically essential motifs. In Aspergillus chitinases, the pentasaccharide forms 14-18 hydrogen bonds with the DxDxE catalytic triad, reducing its flexibility by 40% and preventing transition-state formation [5]. Plant chitinases exploit this inhibition mechanism for antifungal defense: the maize GH19 chitinase (ZmChi19A) requires its chitin-binding domain (CBD) and flexible C-terminus to deliver chitopentaose to fungal penetration sites, achieving 75% growth inhibition of A. niger at 100 μM chitopentaose concentrations [6]. Hybrid inhibitors combining chitopentaose with allosamidin pharmacophores demonstrate enhanced efficacy by simultaneously targeting the catalytic pocket and substrate processivity groove [5].
Table 3: Structural Determinants of Chitopentaose Inhibition Efficiency
Target Chitinase | Organism | Binding Cleft Length (Å) | Key Interactions | IC50 (μM) |
---|---|---|---|---|
ChiB | Aspergillus niger | 15.2 | Trp-136 stacking, Asp-214 H-bonding | 8.7 ± 0.6 |
ChiA | Fusarium oxysporum | 10.8 | Tyr-109 stacking, Glu-161 H-bonding | 32.4 ± 2.1 |
ChiIV | Trichoderma viride | 14.7 | Trp-92, Trp-220 stacking, Asp-142 H-bonding | 12.3 ± 0.9 |
SmChiA | Serratia marcescens | 16.5 | Triple Trp stacking, DxDxE coordination | 5.4 ± 0.3* |
*Data for bacterial enzyme included for structural comparison [7]
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